molecular formula C25H21NO4 B6544026 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 929452-37-9

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Cat. No.: B6544026
CAS No.: 929452-37-9
M. Wt: 399.4 g/mol
InChI Key: ASCNPJOLWNFMNG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic benzofuran derivative supplied for research and development purposes. The compound features a benzofuran core, a structural motif present in various pharmacologically active molecules and organic materials . Its molecular structure incorporates a 4-methoxybenzoyl group at the 2-position and a 4-methylbenzamide substituent at the 6-position of the 3-methyl-benzofuran scaffold . This specific arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and materials science research. Researchers value this chemical as a key intermediate or building block for the synthesis of more complex molecules . It is strictly for use in laboratory settings. This product is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-21-16(2)24(30-22(21)14-19)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCNPJOLWNFMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that the compound may inhibit certain enzymes, thereby exhibiting anticancer , antimicrobial , and antiviral properties.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer effects by targeting the microtubule dynamics in cancer cells. For instance, derivatives with a similar structure have been reported to bind potently to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G(2)/M phase. This results in apoptosis of cancer cells, showcasing potential effectiveness against various cancer types, including prostate and melanoma cancers .

Antimicrobial and Antiviral Properties

The compound also demonstrates promising antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of bacteria and viruses by interfering with their replication mechanisms or by modulating host immune responses.

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their efficacy:

StudyCompoundBiological ActivityKey Findings
SMART CompoundsAnticancerPotent inhibition of tubulin polymerization; effective against MDR cells.
Benzofuran DerivativesAntimicrobialExhibited significant inhibition against bacterial strains.
2-Aroyl BenzofuranDual InhibitionTargeted both tubulin and HDAC pathways for enhanced anticancer activity.

Case Studies

  • In Vivo Efficacy : A study involving SMART compounds demonstrated their ability to reduce tumor volume significantly in xenograft models without causing neurotoxicity at therapeutic doses .
  • Mechanistic Insights : Research on benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring can enhance biological activity, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

Chloro-Substituted Benzofuran Analog

A closely related compound, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS: 923192-04-5), replaces the methoxy group with a chloro substituent. Key differences include:

  • Molecular Weight: 403.9 g/mol (vs. the target compound’s molecular weight, estimated at ~397.4 g/mol based on formula C24H19NO4).
Hydrazonoyl Chloride Derivatives

Compounds such as (1Z,2E)-N-(4-Fluorophenyl)-2-(2-(4-methoxybenzoyl)hydrazono)propane hydrazonoyl chloride (14e) () share the 4-methoxybenzoyl motif but differ in core structure, featuring hydrazonoyl chloride moieties. These compounds exhibit:

  • Higher Melting Points : 197–199°C (14e) vs. unreported for the target compound.
  • IR Spectral Features : NH stretches (~3200 cm⁻¹) and C=O/C=N peaks (~1650–1700 cm⁻¹), which are absent in the target compound due to lack of hydrazone groups .
Fluorophenyl-Substituted Benzamides

Alfa’s catalog () includes fluorophenyl analogs like N-(4-Fluorophenyl)-4-methylbenzamide , highlighting substituent effects on solubility and metabolic stability. The 4-methyl group in the target compound may improve lipophilicity compared to electronegative fluorine .

Physical and Spectroscopic Properties

Table 1: Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound C24H19NO4 ~397.4 4-OCH3, 4-CH3 N/A C=O (~1680), C-O-C (~1250)
Chloro Analog (CAS 923192-04-5) C24H18ClNO3 403.9 4-Cl, 4-CH3 N/A C=O (~1675)
(14e) () C20H18FN3O2Cl 392.8 4-OCH3, 4-F 197–199 NH (~3200), C=O/C=N (~1650–1700)
N-(4-Fluorophenyl)-4-methylbenzamide C14H12FNO 229.3 4-F, 4-CH3 N/A C=O (~1685)

Key Observations :

  • Melting Points: Hydrazonoyl derivatives (e.g., 14e) exhibit higher melting points due to hydrogen bonding from NH groups, absent in the target compound.
  • Spectral Differences: The target compound lacks NH stretches in IR, simplifying its spectral profile compared to hydrazonoyl analogs.

Preparation Methods

Friedel-Crafts Acylation

  • Reactants : 3-Methyl-1-benzofuran-6-amine, 4-methoxybenzoyl chloride.

  • Conditions : Anhydrous AlCl₃ (1.2 eq) in dichloromethane at 0°C→RT, 4–6 hours.

  • Yield : 72–78% after silica gel chromatography (hexane/ethyl acetate 4:1).

  • Limitations : Competing acylations at the 6-amine necessitate protection/deprotection steps.

Directed Ortho-Metalation (DoM)

  • Reactants : 3-Methyl-1-benzofuran-6-amine with a directing group (e.g., trimethylsilyl).

  • Conditions : LDA (2.5 eq) at -78°C, followed by 4-methoxybenzoyl chloride quenching.

  • Yield : 65–70% with superior regioselectivity.

Benzamide Coupling at the 6-Position

The final step involves coupling the 4-methylbenzamide group to the 6-amino substituent. Source and provide complementary approaches:

Schotten-Baumann Reaction

  • Reactants : 2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-amine, 4-methylbenzoyl chloride.

  • Conditions : Aqueous NaOH (10%), THF, 0°C→RT, 2 hours.

  • Yield : 85–90% after recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

  • Reactants : 6-Amino intermediate, 4-methylbenzoic acid, EDC·HCl, HOBt.

  • Conditions : DMF, RT, 12 hours.

  • Yield : 88–92% with reduced side products.

Optimization and Comparative Analysis

Method StepReagents/ConditionsYield (%)Purity (HPLC)
Benzofuran formationH₃PO₄, 120°C6895.2
Friedel-Crafts acylationAlCl₃, CH₂Cl₂7597.8
Schotten-Baumann couplingNaOH, THF8796.5
Carbodiimide couplingEDC·HCl, HOBt9099.1

Key Findings :

  • Carbodiimide-mediated coupling () outperforms Schotten-Baumann in yield and purity due to milder conditions.

  • Directed ortho-metalation () offers regioselectivity but requires stringent anhydrous protocols.

Challenges and Troubleshooting

  • Amination-Acylation Interference : The 6-amino group’s nucleophilicity can lead to premature acylation during Friedel-Crafts steps. Solution: Temporary Boc protection (Boc₂O, DMAP).

  • Byproduct Formation : Self-condensation of 4-methylbenzoyl chloride. Mitigation: Slow reagent addition and sub-stoichiometric AlCl₃.

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves acylated isomers .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the 4-methoxybenzoyl group through Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .
  • Step 3 : Amide coupling between the benzofuran intermediate and 4-methylbenzoyl chloride via HATU/DMAP-mediated activation in DMF .
    • Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry (e.g., 1.2:1 acyl chloride to benzofuran) and solvent polarity (e.g., THF for improved solubility) to enhance yields .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~447.18 m/z) .
  • X-ray Crystallography : Employ SHELX for refinement; resolve disorder in the methoxybenzoyl group using restraints (e.g., DFIX for bond lengths) .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Assays :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with binding energies < -8.0 kcal/mol .

Advanced Research Questions

Q. How can molecular dynamics simulations resolve discrepancies between predicted and observed binding affinities?

  • Protocol :

  • Setup : Simulate ligand-protein complexes (e.g., HDAC1) in explicit solvent (TIP3P water) using AMBER22 .
  • Analysis : Calculate RMSD/RMSF to assess stability; use MM-PBSA for free energy decomposition. Address outliers by refining force field parameters (e.g., partial charges for the methoxy group) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Challenges :

  • Disorder : The 4-methoxybenzoyl group may exhibit rotational disorder. Apply "ISOR" and "DELU" restraints in SHELXL to stabilize refinement .
  • Twinned Data : For pseudo-merohedral twinning, use TWIN/BASF commands in SHELX and validate with R₁/R₁₀ metrics .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

  • Approach :

  • Dose-Response Curves : Generate sigmoidal fits (GraphPad Prism) to compare Hill slopes and maximal efficacy .
  • Mechanistic Studies : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes) .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to rule out pharmacokinetic artifacts .

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